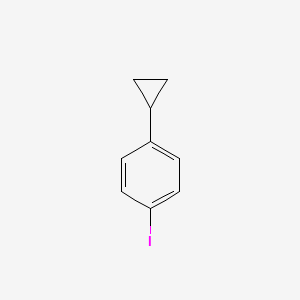
1-Cyclopropyl-4-iodobenzene
Overview
Description
1-Cyclopropyl-4-iodobenzene is an organic compound with the molecular formula C9H9I. It consists of a benzene ring substituted with an iodine atom and a cyclopropyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-4-iodobenzene can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 4-iodobromobenzene . This reaction typically occurs under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound often involves large-scale cross-coupling reactions using similar methodologies. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzenes.
Cross-Coupling: Various substituted cyclopropylbenzenes.
Oxidation: Cyclopropylbenzoic acids and related compounds.
Scientific Research Applications
1-Cyclopropyl-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-iodobenzene depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile. The cyclopropyl group can influence the reactivity and stability of the intermediates formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclopropylbenzene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
4-Iodotoluene: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Uniqueness
1-Cyclopropyl-4-iodobenzene is unique due to the presence of both the cyclopropyl group and the iodine atom. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-cyclopropyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDRVFGCDMLCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390801 | |
| Record name | 1-cyclopropyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57807-27-9 | |
| Record name | 1-cyclopropyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















